molecular formula C15H18N2O2 B11780446 (R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate

(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate

Katalognummer: B11780446
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: CHAHKAWQAKTUFV-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate is a chiral compound with a pyrrolidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with benzyl cyanide under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .

Biology

Medicine

In medicinal chemistry, ®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate is explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

Industrially, the compound can be used in the production of fine chemicals and as a precursor for the synthesis of various functional materials .

Wirkmechanismus

The mechanism of action of ®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate is unique due to its combination of a chiral pyrrolidine ring and a benzyl cyanide moiety. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds .

Eigenschaften

Molekularformel

C15H18N2O2

Molekulargewicht

258.32 g/mol

IUPAC-Name

benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-2-15(12-16)9-6-10-17(15)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-11H2,1H3/t15-/m1/s1

InChI-Schlüssel

CHAHKAWQAKTUFV-OAHLLOKOSA-N

Isomerische SMILES

CC[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C#N

Kanonische SMILES

CCC1(CCCN1C(=O)OCC2=CC=CC=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.